molecular formula C16H24N2O5 B3941702 1-cyclopentyl-4-(2-furylmethyl)piperazine oxalate

1-cyclopentyl-4-(2-furylmethyl)piperazine oxalate

Cat. No. B3941702
M. Wt: 324.37 g/mol
InChI Key: UJARWGXWUKFBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-4-(2-furylmethyl)piperazine oxalate is a chemical compound that belongs to the piperazine family. It is an important compound in the field of medicinal chemistry and has gained significant attention due to its potential application in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 1-cyclopentyl-4-(2-furylmethyl)piperazine oxalate is not fully understood. However, studies have suggested that it may act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. Additionally, it may modulate the activity of other neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to increase the levels of serotonin and other neurotransmitters in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, it may modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.

Advantages and Limitations for Lab Experiments

The advantages of using 1-cyclopentyl-4-(2-furylmethyl)piperazine oxalate in lab experiments include its high purity and stability, as well as its well-characterized pharmacological profile. However, its high cost and limited availability may pose a challenge for some researchers.

Future Directions

There are several future directions for the research on 1-cyclopentyl-4-(2-furylmethyl)piperazine oxalate. One area of research is to further elucidate its mechanism of action and identify potential targets for its therapeutic effects. Additionally, studies could focus on optimizing the synthesis method to improve the yield and purity of the final product. Furthermore, research could explore the potential of this compound as a treatment for other psychiatric and neurological disorders. Finally, studies could investigate the safety and efficacy of this compound in clinical trials to determine its potential as a novel therapeutic agent.
Conclusion
In conclusion, this compound is an important compound in the field of medicinal chemistry. Its potential application in the treatment of various diseases has been extensively studied, and its mechanism of action and biochemical and physiological effects have been partially elucidated. Further research is needed to fully understand the therapeutic potential of this compound and to explore its future directions.

Scientific Research Applications

1-Cyclopentyl-4-(2-furylmethyl)piperazine oxalate has been studied for its potential application in the treatment of various diseases, including depression, anxiety, and schizophrenia. Studies have shown that this compound has significant antidepressant and anxiolytic effects, and it may also have antipsychotic properties. Additionally, this compound has been studied as a potential treatment for drug addiction and withdrawal symptoms.

properties

IUPAC Name

1-cyclopentyl-4-(furan-2-ylmethyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.C2H2O4/c1-2-5-13(4-1)16-9-7-15(8-10-16)12-14-6-3-11-17-14;3-1(4)2(5)6/h3,6,11,13H,1-2,4-5,7-10,12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJARWGXWUKFBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)CC3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopentyl-4-(2-furylmethyl)piperazine oxalate
Reactant of Route 2
1-cyclopentyl-4-(2-furylmethyl)piperazine oxalate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-cyclopentyl-4-(2-furylmethyl)piperazine oxalate
Reactant of Route 4
1-cyclopentyl-4-(2-furylmethyl)piperazine oxalate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-cyclopentyl-4-(2-furylmethyl)piperazine oxalate
Reactant of Route 6
Reactant of Route 6
1-cyclopentyl-4-(2-furylmethyl)piperazine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.